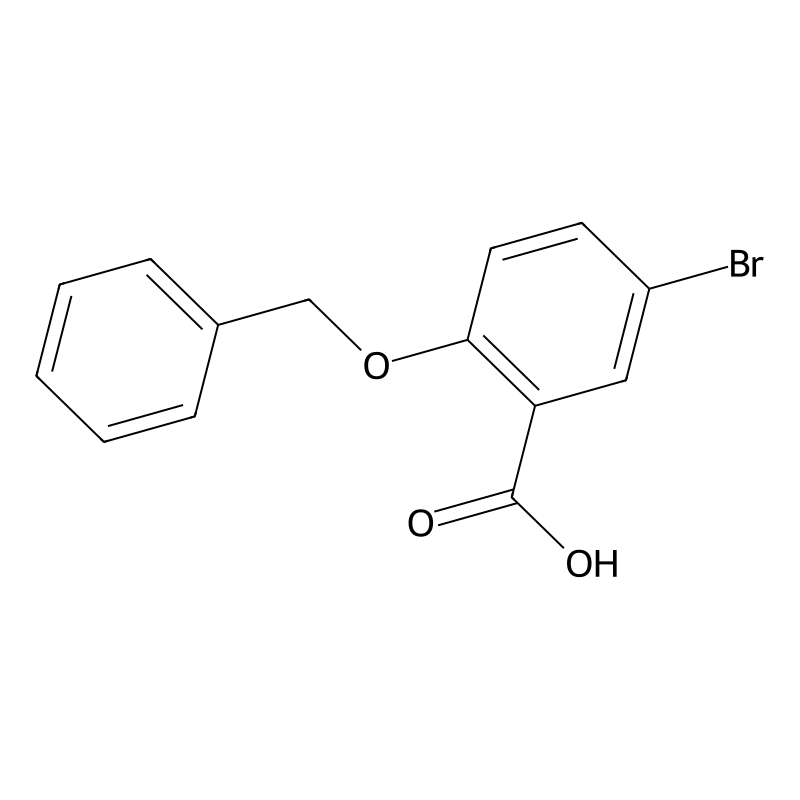

2-(Benzyloxy)-5-bromobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Precursor Role:

2-(Benzyloxy)-5-bromobenzoic acid finds application as a precursor in the synthesis of various organic molecules, particularly those containing a benzyloxy protecting group and a bromine substituent. The benzyloxy group serves as a temporary protecting group for the carboxylic acid functionality, allowing for further modifications without affecting the acid group. The bromine atom, due to its good leaving group properties, can be readily displaced by nucleophiles, facilitating the introduction of diverse functionalities. For instance, research has described the use of 2-(benzyloxy)-5-bromobenzoic acid in the synthesis of thienopyrroles, a class of heterocyclic compounds with potential antimicrobial and anti-inflammatory activities [].

Medicinal Chemistry and Drug Discovery:

The presence of both the benzyloxy and bromine moieties makes 2-(benzyloxy)-5-bromobenzoic acid an interesting scaffold for drug discovery. The benzyloxy group can be strategically removed to reveal the carboxylic acid functionality, which can participate in various interactions with biological targets. Additionally, the bromine atom can be exploited for further functionalization to enhance the molecule's bioactivity and pharmacokinetic properties. Studies have explored the potential of 2-(benzyloxy)-5-bromobenzoic acid derivatives as antimicrobial agents and enzyme inhibitors [, ].

Material Science Applications:

Research suggests that 2-(benzyloxy)-5-bromobenzoic acid can be employed in the development of functional materials. The molecule's structure offers the possibility for tailoring its properties through modifications, potentially leading to materials with desired functionalities. For example, investigations have explored the use of 2-(benzyloxy)-5-bromobenzoic acid derivatives in the synthesis of liquid crystals and polymers with specific properties [, ].

2-(Benzyloxy)-5-bromobenzoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group and a bromine atom attached to a benzoic acid framework. Its molecular formula is C₁₄H₁₁BrO₃, and it has a molecular weight of approximately 307.14 g/mol. The presence of the bromine atom at the 5-position and the benzyloxy group at the 2-position contributes to its distinct chemical properties and potential biological activity.

- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc or palladium catalysts.

- Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, zinc in acetic acid for reduction, and sodium azide for substitution reactions .

2-(Benzyloxy)-5-bromobenzoic acid exhibits potential biological activities due to its structural characteristics. Benzylic compounds like this one often interact with various enzymes and receptors in the body, which may lead to diverse effects on cellular functions. Its lipophilic nature allows it to cross biological membranes easily, suggesting good bioavailability .

The synthesis of 2-(benzyloxy)-5-bromobenzoic acid typically involves the bromination of 5-(benzyloxy)benzoic acid. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst under controlled conditions to ensure selective bromination at the 5-position.

Synthetic Route Example- Starting Material: 5-(Benzyloxy)benzoic acid.

- Reagents: Bromine or N-bromosuccinimide (NBS).

- Conditions: Reaction carried out under stirring at room temperature or with heat as required.

- Purification: Post-reaction purification may involve techniques like silica gel column chromatography .

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its applications include:

- Pharmaceuticals: Used as intermediates in the synthesis of various medicinal compounds.

- Agricultural Chemicals: Potentially useful in the development of herbicides and fungicides.

- Research: Employed in studies related to enzyme interactions and receptor binding due to its structural properties .

Research indicates that 2-(benzyloxy)-5-bromobenzoic acid interacts with various biological targets, potentially influencing biochemical pathways involved in metabolism and cellular signaling. Its unique structure allows it to mimic other biological molecules, enhancing its ability to engage with enzymes and receptors .

Several compounds share structural similarities with 2-(benzyloxy)-5-bromobenzoic acid, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(Benzyloxy)benzoic acid | Lacks bromine substituent | Less reactive in substitution reactions |

| 2-Bromobenzoic acid | Lacks benzyloxy group | Affects solubility and reactivity |

| 5-(Methoxy)-2-bromobenzoic acid | Contains methoxy instead of benzyloxy | Different chemical properties and reactivity |

| 2-(Benzyloxy)-4-bromobenzoic acid | Bromine at the 4-position instead of the 5-position | Variance in reactivity due to positional differences |

The uniqueness of 2-(benzyloxy)-5-bromobenzoic acid lies in its combination of both benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential applications across various fields .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant